
4-Methyltetradec-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltetradec-3-en-2-ol is an organic compound with the molecular formula C15H30O It is a type of alcohol that features a double bond and a methyl group on its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyltetradec-3-en-2-ol can be synthesized through several methods. One common approach involves the reduction of mesityl oxide using lithium aluminum hydride (LiAlH4) in dry diethyl ether under a nitrogen atmosphere. The reaction mixture is cooled to 0-10°C, and the mesityl oxide solution is added dropwise. After stirring for an hour, the reaction mixture is treated with ice water, sodium hydroxide solution, and water. The organic phase is then extracted, and the ether extracts are dried over anhydrous sodium sulfate. The volatiles are evaporated under reduced pressure to obtain the pure allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous reduction processes using hydrogen transfer from isopropyl alcohol over magnesium oxide. This method allows for large-scale production with high yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyltetradec-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyltetradec-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Methyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt cell membranes and interfere with protein and DNA synthesis . The compound’s effects on cellular processes are being studied to understand its full range of biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetradec-4-ene: Another compound with a similar structure but different positioning of the double bond and methyl group.
14-Bromo-2-methyltetradec-1-en-3-ol: A brominated derivative with potential biological activities.
Uniqueness
4-Methyltetradec-3-en-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a double bond and a hydroxyl group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
917882-96-3 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
4-methyltetradec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-14(2)13-15(3)16/h13,15-16H,4-12H2,1-3H3 |
Clave InChI |
RRSMCUDIPHKCKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=CC(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


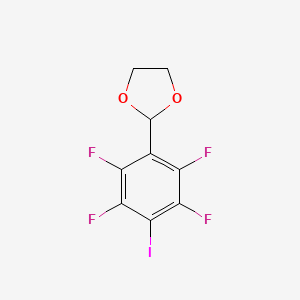
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
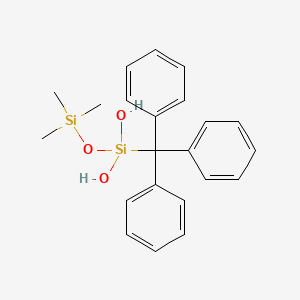
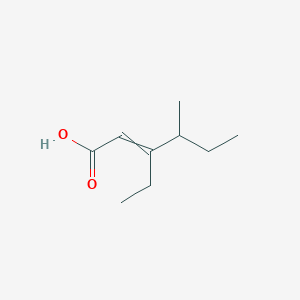

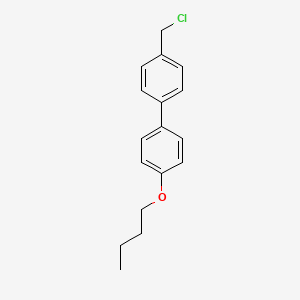
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
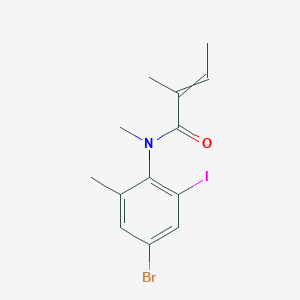
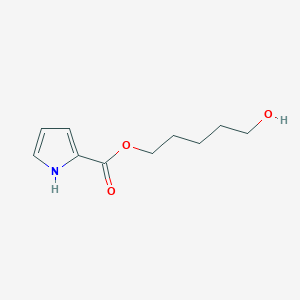
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
